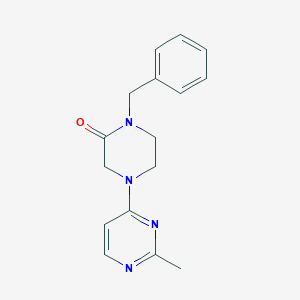![molecular formula C18H24N6O B6438278 4-(6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine CAS No. 2549047-96-1](/img/structure/B6438278.png)
4-(6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine, abbreviated as 4PPM, is a heterocyclic compound with a fused pyridine, piperazine, and morpholine ring system. It is a synthetic compound that has been used for a variety of purposes in scientific research.
Applications De Recherche Scientifique
4PPM has been used in a variety of scientific research applications. It has been used as a ligand for the synthesis of coordination complexes, as a catalyst in organic reactions, and as a reagent in analytical chemistry. It has also been used as a molecular probe to study the interactions between proteins and small molecules. In addition, 4PPM has been used to study the structure and function of enzymes, to study the structure and function of nucleic acids, and to study the structure and function of lipids.
Mécanisme D'action
The mechanism of action of 4PPM is not well understood. However, it is believed that 4PPM binds to proteins, nucleic acids, and lipids through hydrogen bonding and hydrophobic interactions. Additionally, it is believed that 4PPM can interact with metal ions, such as zinc and magnesium, through coordination bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4PPM are not well understood. However, it has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. Additionally, 4PPM has been shown to have antifungal activity against Candida albicans.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 4PPM in laboratory experiments is its low cost and availability. Additionally, 4PPM is relatively stable and can be stored for long periods of time without significant degradation. However, 4PPM is not soluble in water, which can limit its use in some experiments. Additionally, 4PPM can be toxic at high concentrations, so it should be handled with care.
Orientations Futures
There are a number of potential future directions for 4PPM. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of 4PPM and its derivatives is needed. Finally, further research into the use of 4PPM as a molecular probe for studying the interactions between proteins and small molecules is needed.
Méthodes De Synthèse
4PPM can be synthesized through a number of different methods. The most common method is the reaction of 4-chloro-N-methylpiperazine with 3-methyl-2-pyridin-2-ylformanilide in the presence of a base, such as potassium carbonate. This reaction yields a mixture of the desired product, 4PPM, and a by-product, 4-chloro-N-methylmorpholine. The by-product can be removed by column chromatography. Other methods for the synthesis of 4PPM include the reaction of 4-chloro-N-methylpiperazine with pyridin-2-ylformanilide, the reaction of 4-chloro-N-methylmorpholine with pyridin-2-ylformanilide, and the reaction of 4-chloro-N-methylpiperazine with 3-methyl-2-pyridin-2-ylformanilide in the presence of an acid.
Propriétés
IUPAC Name |
4-[6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-2-6-19-16(3-1)15-22-7-9-23(10-8-22)17-4-5-18(21-20-17)24-11-13-25-14-12-24/h1-6H,7-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQHTKBPGBFPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6438199.png)
![N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438212.png)
![2-(methylsulfanyl)-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile](/img/structure/B6438223.png)
![4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one](/img/structure/B6438224.png)
![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438229.png)
![4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}morpholin-3-one](/img/structure/B6438237.png)

![3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6438263.png)
![5-chloro-3-fluoro-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine](/img/structure/B6438264.png)
![5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6438281.png)
![4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438292.png)
![4-(6-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438297.png)
![4-(4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6438302.png)
![4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6438308.png)